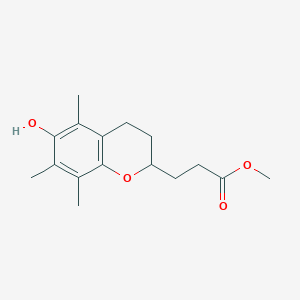

2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman

Vue d'ensemble

Description

α-Carboxyethyl-6-hydroxychroman est un métabolite de l’alpha-tocophérol, une forme de vitamine E. Ce composé se retrouve dans divers systèmes biologiques et est reconnu pour ses propriétés antioxydantes. Il s’agit d’un dérivé hydrosoluble de l’alpha-tocophérol et il joue un rôle dans la défense de l’organisme contre le stress oxydatif .

Mécanisme D'action

Le mécanisme d’action de l’α-carboxyethyl-6-hydroxychroman implique ses propriétés antioxydantes . Il neutralise les radicaux libres en leur donnant un électron, ce qui empêche les dommages oxydatifs aux cellules et aux tissus. Le composé interagit avec diverses cibles moléculaires, notamment les lipides, les protéines et l’ADN, pour exercer ses effets protecteurs.

Analyse Biochimique

Biochemical Properties

2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman interacts with a variety of enzymes, proteins, and other biomolecules. As an antioxidant, it may help protect cell membranes from reactive oxygen species

Cellular Effects

The effects of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman involves its antioxidant properties. It can donate a hydrogen atom to reduce free radicals, thereby protecting cell membranes from oxidative damage . It may also interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman is involved in the metabolic pathways related to the metabolism of Vitamin E . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

L’α-carboxyethyl-6-hydroxychroman peut être synthétisé par une série de réactions chimiques à partir du linalol. La voie de synthèse comprend les étapes suivantes :

Oxydation du linalol : Le linalol est oxydé à l’aide d’acide 3-chloroperoxybenzoïque dans le dichlorométhane à 0 °C pour former la γ-méthyl-γ-vinylbutyrolactone.

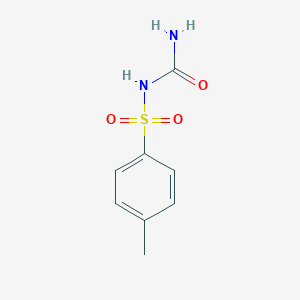

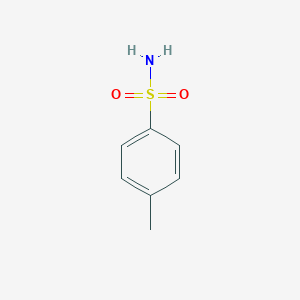

Cyclisation : L’intermédiaire est ensuite cyclisé à l’aide d’acide p-toluènesulfonique monohydraté.

Purification : Le produit est purifié par chromatographie sur colonne de gel de silice.

Réaction finale : L’intermédiaire purifié est mis à réagir avec la triméthylhydroquinone en présence d’éthérate de trifluorure de bore pour donner de l’α-carboxyethyl-6-hydroxychroman.

Analyse Des Réactions Chimiques

L’α-carboxyethyl-6-hydroxychroman subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Il peut être réduit dans des conditions spécifiques.

Substitution : Il peut subir des réactions de substitution avec divers réactifs. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le chlorochromate de pyridinium et les réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L’α-carboxyethyl-6-hydroxychroman a plusieurs applications dans la recherche scientifique :

Recherche sur les antioxydants : Il est étudié pour ses propriétés antioxydantes et sa capacité à piéger les radicaux libres.

Études de biomarqueurs : Il est utilisé comme biomarqueur de l’apport et du statut de la vitamine E dans les études nutritionnelles.

Recherche médicale : Il est étudié pour son rôle potentiel dans la prévention des maladies liées au stress oxydatif, comme les maladies cardiovasculaires et le cancer.

Applications industrielles : Il est utilisé dans la formulation de compléments alimentaires et d’aliments fonctionnels.

Applications De Recherche Scientifique

.alpha.-Carboxyethyl-6-hydroxychroman has several scientific research applications :

Antioxidant Research: It is studied for its antioxidant properties and its ability to scavenge free radicals.

Biomarker Studies: It is used as a biomarker for vitamin E intake and status in nutritional studies.

Medical Research: It is investigated for its potential role in preventing oxidative stress-related diseases, such as cardiovascular diseases and cancer.

Industrial Applications: It is used in the formulation of dietary supplements and functional foods.

Comparaison Avec Des Composés Similaires

L’α-carboxyethyl-6-hydroxychroman est similaire à d’autres composés carboxyethyl-6-hydroxychroman, tels que le gamma-carboxyethyl-6-hydroxychroman . il possède des propriétés uniques qui le distinguent de ses analogues :

Puissance antioxydante : L’α-carboxyethyl-6-hydroxychroman a une puissance antioxydante légèrement inférieure à celle du gamma-carboxyethyl-6-hydroxychroman.

Activité biologique : Il présente des activités biologiques et des interactions avec des cibles moléculaires différentes.

Voies métaboliques : Les voies métaboliques et les taux d’excrétion de l’α-carboxyethyl-6-hydroxychroman diffèrent de ceux de ses analogues.

Les composés similaires comprennent :

- Gamma-carboxyethyl-6-hydroxychroman

- Delta-carboxyethyl-6-hydroxychroman

Propriétés

IUPAC Name |

3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXODOWFEFKOVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4072-32-6 | |

| Record name | α-CEHC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

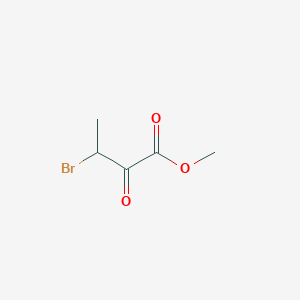

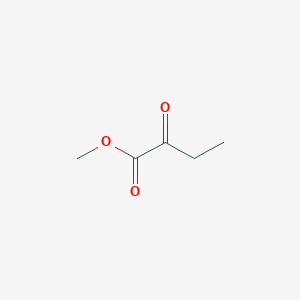

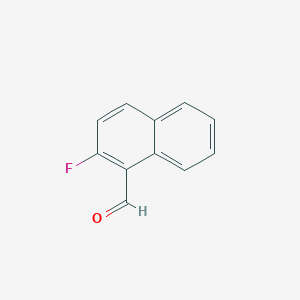

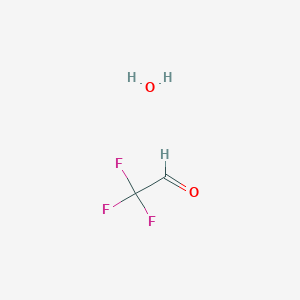

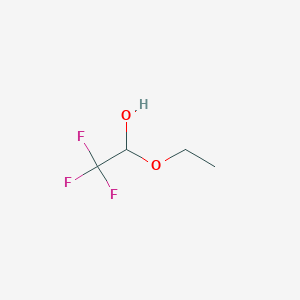

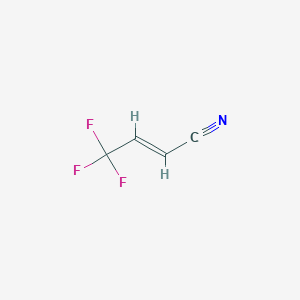

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.